molecular formula C10H14N2O2S B14891536 5-acetamido-N-propylthiophene-2-carboxamide

5-acetamido-N-propylthiophene-2-carboxamide

Cat. No.: B14891536
M. Wt: 226.30 g/mol
InChI Key: PMOIGWGKVFWQKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-acetamido-N-propylthiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve bulk custom synthesis and procurement processes . The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 5-acetamido-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve modulation of enzyme activity and receptor binding . Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-N-propylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its thiophene ring system contributes to its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-acetamido-N-propylthiophene-2-carboxamide

InChI

InChI=1S/C10H14N2O2S/c1-3-6-11-10(14)8-4-5-9(15-8)12-7(2)13/h4-5H,3,6H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

PMOIGWGKVFWQKS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(S1)NC(=O)C

Origin of Product

United States

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